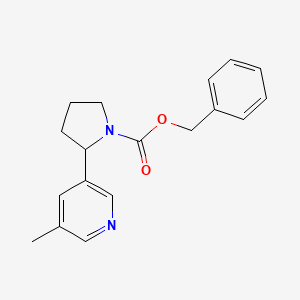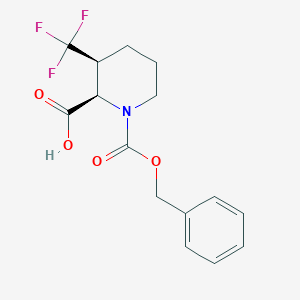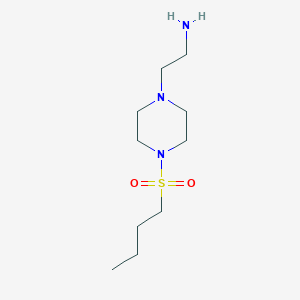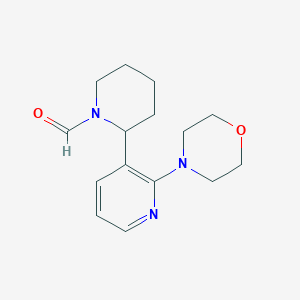
(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,3-双(4-氯苯磺酰基)吡咯烷是一种化合物,其结构特点是吡咯烷环被两个4-氯苯磺酰基取代。这种化合物因其在医药化学和材料科学等领域的潜在应用而备受关注。吡咯烷环的存在(药物发现中常见的支架)以及磺酰基(以其吸电子性质而闻名)使得该化合物成为进一步研究的多功能候选化合物。
准备方法
合成路线和反应条件
(S)-1,3-双(4-氯苯磺酰基)吡咯烷的合成通常涉及在碱性条件下用4-氯苯磺酰氯与吡咯烷反应。反应可以在三乙胺或氢氧化钠等碱的存在下进行,以促进亲核取代反应。反应通常在二氯甲烷或四氢呋喃等有机溶剂中进行,在室温或略微升高的温度下进行。
工业生产方法
对于工业规模生产,可以通过使用连续流动反应器来优化合成,以确保对反应条件的更好控制,并提高产率和纯度。使用自动化系统还可以帮助扩大生产规模,同时保持产品质量的一致性。
化学反应分析
反应类型
(S)-1,3-双(4-氯苯磺酰基)吡咯烷可以进行各种化学反应,包括:
氧化: 磺酰基可以进一步氧化形成磺酸。
还原: 该化合物可以被还原以去除磺酰基,生成相应的吡咯烷衍生物。
取代: 通过亲电芳香取代反应,氯苯基可以被其他官能团取代。
常用试剂和条件
氧化: 在酸性或碱性条件下可以使用过氧化氢或高锰酸钾等试剂。
还原: 可以使用氢化铝锂或在钯催化剂存在下的氢气等还原剂。
取代: 在碱的存在下可以使用胺或硫醇等亲核试剂促进取代反应。
主要生成产物
氧化: 形成磺酸。
还原: 形成吡咯烷衍生物。
取代: 形成具有各种官能团的取代吡咯烷化合物。
科学研究应用
(S)-1,3-双(4-氯苯磺酰基)吡咯烷在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 由于磺酰基的存在,被研究用于作为酶抑制剂的潜力。
医药: 探索其作为治疗剂的潜力,特别是在开发针对特定酶或受体的药物方面。
工业: 用于生产具有特定性能的聚合物和其他材料。
作用机理
(S)-1,3-双(4-氯苯磺酰基)吡咯烷的作用机理涉及它与酶或受体等分子靶标的相互作用。磺酰基可以与酶的活性位点形成强相互作用,从而导致其活性受到抑制。吡咯烷环也可以与各种生物靶标相互作用,有助于该化合物总体生物活性。
作用机制
The mechanism of action of (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring can also interact with various biological targets, contributing to the compound’s overall biological activity.
相似化合物的比较
类似化合物
- 1-(4-氯苯磺酰基)吡咯烷
- 3-(4-氯苯磺酰基)吡咯烷
- 含有磺酰基的4-(三氟甲基)吡咯烷
独特性
(S)-1,3-双(4-氯苯磺酰基)吡咯烷的独特之处在于存在两个4-氯苯磺酰基,这增强了其吸电子性能和与生物靶标发生强相互作用的潜力。这使其成为医药化学和材料科学领域进一步研究的宝贵化合物。
属性
分子式 |
C16H15Cl2NO4S2 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
(3S)-1,3-bis[(4-chlorophenyl)sulfonyl]pyrrolidine |
InChI |
InChI=1S/C16H15Cl2NO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2/t16-/m0/s1 |
InChI 键 |
JFNGWTLESCXUPU-INIZCTEOSA-N |
手性 SMILES |
C1CN(C[C@H]1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815602.png)

![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)



![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)

![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)

![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)


